6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate
Description
Properties
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F2O5/c1-12(26)30-11-19(28)15-5-4-14-16-9-18(24)17-8-13(27)6-7-22(17,3)23(16,25)20(29)10-21(14,15)2/h5-8,14,16,18,20,29H,4,9-11H2,1-3H3/t14-,16-,18-,20-,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXASFOVLXBFEEU-LKVAYOKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10945953 | |
| Record name | 6,9-Difluoro-11-hydroxy-3,20-dioxopregna-1,4,16-trien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2326-26-3 | |
| Record name | (6α,11β)-21-(Acetyloxy)-6,9-difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2326-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002326263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,9-Difluoro-11-hydroxy-3,20-dioxopregna-1,4,16-trien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6α,9-difluoro-11β,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Fluorination of Pregna-Diene Intermediates
A pivotal method involves the stereoselective introduction of fluorine atoms at the 6alpha and 9alpha positions. U.S. Patent 7,718,793B2 describes a safer alternative to earlier methods that relied on toxic fluoroperchlorate reagents. Instead, Selectfluor® (F-TEDA-BF4) is employed to fluorinate 17-hydroxy-21-ester epoxides derived from pregna-1,4-diene-3,20-dione frameworks. For example, reacting a 17α,20α-epoxide intermediate with Selectfluor® in acetonitrile at 0–5°C yields the 6alpha-fluoro derivative with >90% stereoselectivity. Subsequent 9alpha-fluorination is achieved via hydrofluoric acid (70%) treatment at −20°C, which simultaneously opens the epoxide ring to introduce the 11beta-hydroxyl group.
Epoxide Ring-Opening and Esterification
Hungarian Patent HU182616B demonstrates the utility of epoxide intermediates in constructing the 16,17-diene system. A key step involves persulfuric acid oxidation of Δ17(20)-pregnadiene derivatives to form 17alpha,20alpha-epoxides, which are treated with hydrogen iodide to yield 17beta-iodide intermediates. Acidic hydrolysis of these iodides generates the Δ16,17-diene motif, critical for the final structure. The 21-acetate group is introduced early in the synthesis via acetylation of the 21-hydroxyl group using acetic anhydride in pyridine, ensuring stability during subsequent reactions.
Critical Reaction Conditions and Optimization
Fluorination Reagents and Solvent Systems
The choice of fluorinating agent profoundly impacts yield and stereoselectivity. Older methods using fluoroperchlorate (ClF3) posed explosion risks and required stringent safety measures. Modern protocols employ Selectfluor® , which facilitates 6alpha-fluorination under mild conditions (0–25°C) in polar aprotic solvents like acetonitrile or dimethylformamide. Yields for this step range from 85–92%, with minimal formation of the undesired 6beta-fluoro epimer.
Epoxide Formation and Ring-Opening
Epoxidation of Δ17(20)-pregnadiene precursors is typically performed with peracetic acid in methylene chloride, achieving >95% conversion. Ring-opening with hydrogen iodide (HI) in acetone at 20–25°C produces 17beta-iodide intermediates, which undergo elimination to form the Δ16,17-diene upon treatment with aqueous sodium bicarbonate. This step is notable for its efficiency, with yields exceeding 90%.
Esterification and Protecting Group Strategies
The 21-acetate group is introduced via acetylation of the 21-hydroxyl group early in the synthesis to prevent unwanted side reactions. Using acetic anhydride in pyridine at room temperature, this step proceeds quantitatively. Protecting groups such as tert-butyldimethylsilyl (TBS) ethers are occasionally employed at the 11beta-hydroxyl position to prevent oxidation during fluorination.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
The structure of this compound is confirmed via 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) . Key spectral features include:
X-ray Crystallography
X-ray diffraction studies of related difluoroboron complexes (e.g., lumiestrone derivatives) reveal that fluorination at the 6alpha and 9alpha positions induces significant conformational changes in the steroid D-ring, stabilizing a boat-like conformation. This structural perturbation enhances glucocorticoid receptor binding affinity.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for two dominant synthetic routes:
Chemical Reactions Analysis
6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: Halogenation and other substitution reactions can occur at various positions on the steroid backbone.
Common reagents used in these reactions include hydrogen fluoride for fluorination, p-toluenesulfonic acid for sulfonylation, and various oxidizing and reducing agents . The major products formed from these reactions are typically other glucocorticoid derivatives with modified anti-inflammatory properties.
Scientific Research Applications
Pharmaceutical Development
6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate is primarily utilized in the pharmaceutical industry as an intermediate for synthesizing corticosteroids. Its role is crucial in the development of drugs aimed at treating various inflammatory and autoimmune conditions. The compound is recognized for its efficacy in reducing inflammation and modulating immune responses.
Impurity Analysis
In the context of drug formulation and quality control, this compound is often studied as an impurity in Difluprednate formulations. Understanding the behavior and effects of impurities is essential for ensuring the safety and efficacy of pharmaceutical products. Studies have shown that the presence of this impurity can influence the pharmacokinetics and pharmacodynamics of the primary drug.
Clinical Applications
Difluprednate itself is approved for treating post-operative ocular inflammation. Research involving this compound focuses on its therapeutic potential in enhancing the effectiveness of corticosteroids while minimizing side effects associated with steroid therapy.
Case Studies and Research Findings
Research indicates that the incorporation of this compound into corticosteroid formulations can enhance therapeutic outcomes while potentially reducing adverse effects related to long-term steroid use. The studies emphasize its significance not only as a pharmaceutical intermediate but also as a critical component in ensuring drug safety and efficacy.
Mechanism of Action
The mechanism of action of 6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate involves binding to glucocorticoid receptors in the cytoplasm . This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA . This interaction modulates the transcription of various genes involved in inflammatory and immune responses, leading to reduced production of pro-inflammatory cytokines and other mediators .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 2326-26-3 [1]
- Molecular Formula : C₂₃H₂₆F₂O₅
- Molecular Weight : 420.45 g/mol [16](#user-content-ref16)
- Structure : A synthetic glucocorticoid derivative with two fluorine substitutions at positions 6α and 9, a 21-acetate ester, and conjugated triene system (1,4,16 positions) [16](#user-content-ref16).
Physicochemical Properties :
- Purity : 99% (industrial grade) [1].
- Melting Point: Not explicitly stated, but analogs range between 215–220°C [5].
- Solubility : Likely low aqueous solubility due to lipophilic acetate and fluorine substituents [1].
Structural and Functional Analogues
9-Fluoro-11β,21-Dihydroxypregna-1,4,16-triene-3,20-dione 21-Acetate (CAS 1250-85-7)
- Molecular Formula : C₂₃H₂₇FO₅
- Molecular Weight : 402.46 g/mol [15](#user-content-ref15).
- Key Differences :
- Single fluorine at position 9 (vs. 6α,9-diF in target compound).
- Lower molecular weight and reduced lipophilicity due to absence of 6α-fluorine [5].
- Implications : Reduced glucocorticoid potency compared to di-fluorinated analogs, as fluorine enhances receptor binding and metabolic stability [16](#user-content-ref16).
Flumetasone (6α,9-Difluoro-11β,17,21-Trihydroxy-16α-Methylpregna-1,4-diene-3,20-dione)
- Molecular Formula : C₂₂H₂₈F₂O₅
- Molecular Weight : 410.45 g/mol [22].
- Key Differences :
- 16α-methyl group enhances lipophilicity and prolongs half-life.
- 17-hydroxyl and 21-acetate groups differ from the target compound’s 16-triene system [22].
Diflorasone (CAS 2557-49-5)
- Molecular Formula : C₂₂H₂₈F₂O₅
- Molecular Weight : 410.46 g/mol [18].
- Key Differences: 16β-methyl substitution (vs. Lacks the 1,4,16-triene system, instead featuring a 1,4-diene [18].
- Implications : Topical use due to high lipophilicity; methyl group enhances skin penetration but limits systemic absorption [18].
Comparative Analysis of Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Fluorine Substituents | Key Functional Groups | Lipophilicity (Predicted) |
|---|---|---|---|---|
| Target Compound | 420.45 | 6α,9-diF | 21-Acetate, 1,4,16-triene | High |
| 9-Fluoro Analog (CAS 1250-85-7) | 402.46 | 9-F | 21-Acetate, 1,4,16-triene | Moderate |
| Flumetasone | 410.45 | 6α,9-diF | 16α-methyl, 17-OH | Very High |
| Diflorasone | 410.46 | 6α,9-diF | 16β-methyl, 1,4-diene | Very High |
Key Observations :
- Di-fluorination (6α,9-diF) correlates with higher molecular weight and lipophilicity, enhancing glucocorticoid receptor affinity [22](#user-content-ref18)(#user-content-ref22).
- Methyl groups (e.g., 16α/β in Flumetasone/Diflorasone) further increase lipophilicity, affecting tissue penetration and metabolic stability [22](#user-content-ref22).
Biological Activity
6alpha,9-Difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate, commonly known as Difluprednate, is a synthetic corticosteroid with significant biological activity. This compound is primarily utilized for its anti-inflammatory properties and is of interest in various therapeutic applications. This article delves into the biological activity of Difluprednate, including its pharmacological effects, mechanisms of action, and relevant case studies.
Basic Information
- Chemical Formula : C23H26F2O5
- Molecular Weight : 420.45 g/mol
- CAS Number : 2326-26-3
- Appearance : White powder
Properties Table
| Property | Value |
|---|---|
| Melting Point | 551.8 ± 50.0 °C (Predicted) |
| Density | 1.32 ± 0.1 g/cm³ (Predicted) |
| Solubility | Soluble in organic solvents |
Difluprednate exerts its effects primarily through the modulation of inflammatory responses. It binds to glucocorticoid receptors, leading to the regulation of gene expression involved in the inflammatory process. The compound inhibits the production of pro-inflammatory cytokines and mediators, such as interleukins and tumor necrosis factor-alpha (TNF-α), which are crucial in the pathogenesis of inflammatory diseases.
Pharmacological Effects
- Anti-inflammatory Activity :
- Immunosuppressive Effects :
- Analgesic Properties :
Case Study 1: Ocular Inflammation
A clinical trial assessed the efficacy of Difluprednate in patients with postoperative ocular inflammation. Results demonstrated a significant reduction in inflammation scores compared to a placebo group, highlighting its effectiveness as a topical treatment for eye conditions .
Case Study 2: Skin Conditions
Another study investigated the use of Difluprednate in treating dermatitis. Patients receiving Difluprednate showed marked improvement in skin lesions and reduction in itching compared to those treated with standard corticosteroids .
Q & A
Advanced Research Question
- Hepatocyte incubation : Use primary human hepatocytes to assess Phase I (CYP450-mediated oxidation) and Phase II (glucuronidation) metabolism. Monitor for defluorination or hydroxylation at C9 or C16 using high-resolution mass spectrometry (HRMS) .
- Forced degradation studies : Expose the compound to hydrolytic (acid/base), oxidative (H2O2), and photolytic (UV) conditions. Identify degradation products via UPLC-PDA-ELSD and correlate with toxicity profiles (e.g., formation of 1,4-dien-3-one derivatives, which may exhibit pro-inflammatory activity) .
How does the 1,4,16-triene system influence the compound’s anti-inflammatory potency compared to 1,4-diene analogs?
Basic Research Question
The conjugated triene system (1,4,16-triene) enhances electrophilicity at C3 and C20 ketones, potentially improving binding to glucocorticoid receptor (GR) cysteine residues.
- In vitro potency assay : Compare transactivation of GR-dependent genes (e.g., GILZ or FKBP5) in A549 cells treated with triene vs. diene analogs (e.g., paramethasone acetate in ).
- Molecular docking : Model the triene system’s interaction with GR’s hydrophobic pocket using Schrödinger Suite or AutoDock Vina .
What are the best practices for mitigating toxicity risks during in vivo studies with this compound?
Advanced Research Question
- Dose optimization : Conduct a tiered study in rodents to establish the no-observed-adverse-effect level (NOAEL). Monitor for hyperglycemia, immunosuppression, and adrenal atrophy, which are common with fluorinated glucocorticoids .
- Toxicokinetics : Measure plasma concentrations of the parent compound and metabolites (e.g., 21-deacetylated derivatives) at 0, 6, and 24 hours post-administration .
- Histopathology : Prioritize liver, kidney, and lymphoid tissue analysis to detect glucocorticoid-induced necrosis or apoptosis .
How can researchers validate the compound’s stability under long-term storage conditions?
Basic Research Question
- ICH guidelines : Store samples at 25°C/60% RH and 40°C/75% RH for 6–12 months. Assess physical (e.g., polymorphism via XRD) and chemical stability (e.g., HPLC purity) .
- Excipient compatibility : Test with common stabilizers (e.g., lactose, PVP) to prevent hygroscopic degradation of the C21 acetate group .
What analytical techniques are most effective for quantifying trace impurities in bulk batches?
Advanced Research Question
-
LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile gradients. Target impurities include:
Impurity Name Source m/z [M-H]⁻ 6α-Fluoro-9-dehydroxy derivative Incomplete fluorination 435.2 21-Deacetylated metabolite Hydrolysis during synthesis 393.1 -
NMR spectroscopy : Confirm structural integrity using ¹⁹F-NMR to detect residual fluorinating agents or byproducts .
What in vivo models are suitable for evaluating the compound’s tissue-specific glucocorticoid vs. mineralocorticoid activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
